5-Bromo-2-fluorophenylzinc iodide
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Description
5-Bromo-2-fluorophenylzinc iodide is a useful research compound. Its molecular formula is C6H3BrFIZn and its molecular weight is 366.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
Organozinc compounds like this are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
5-Bromo-2-fluorophenylzinc iodide is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organozinc compound. In transmetalation, the organozinc group is transferred from zinc to palladium .
Biochemical Pathways
Its role in sm coupling reactions suggests it could be involved in the synthesis of complex organic molecules . These reactions are crucial for creating new carbon-carbon bonds, a fundamental process in organic chemistry and drug synthesis .
Result of Action
The primary result of this compound’s action in a SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of this compound, like many organozinc reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature, and the pH of the reaction environment . The compound is generally stable under mild, functional group tolerant reaction conditions .
Properties
IUPAC Name |
1-bromo-4-fluorobenzene-5-ide;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-1-3-6(8)4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZVUIKVHZVJI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Br)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.